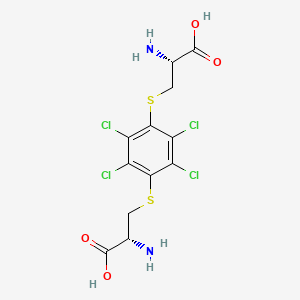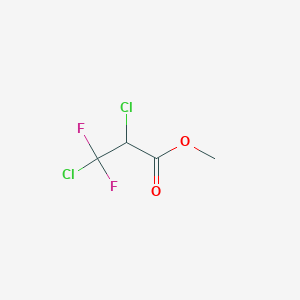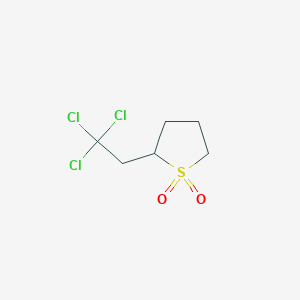
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. It belongs to the class of organosulfur compounds, specifically a derivative of thiophene. This compound is characterized by the presence of a tetrahydrothiophene ring substituted with a 2,2,2-trichloroethyl group and a 1,1-dioxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur functionality.
Substitution: Compounds with varied functional groups replacing the trichloroethyl group.
Aplicaciones Científicas De Investigación
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of the trichloroethyl group and the dioxide functionality contributes to its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene, tetrahydro-2-methyl-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-sulfone
Uniqueness
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both the trichloroethyl group and the dioxide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
82639-78-9 |
|---|---|
Fórmula molecular |
C6H9Cl3O2S |
Peso molecular |
251.6 g/mol |
Nombre IUPAC |
2-(2,2,2-trichloroethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9Cl3O2S/c7-6(8,9)4-5-2-1-3-12(5,10)11/h5H,1-4H2 |
Clave InChI |
LENCAMHFOHOJSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


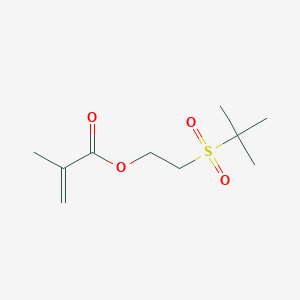
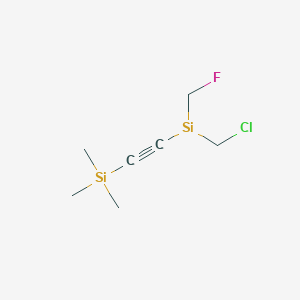
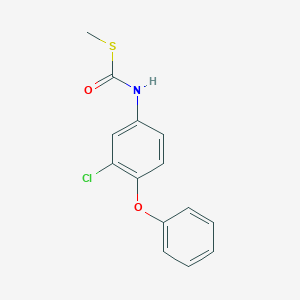
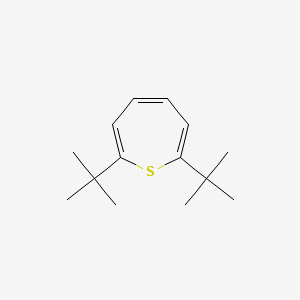
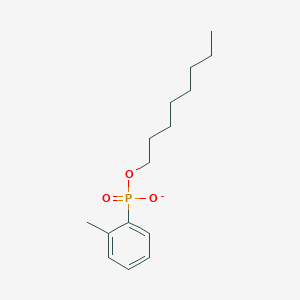
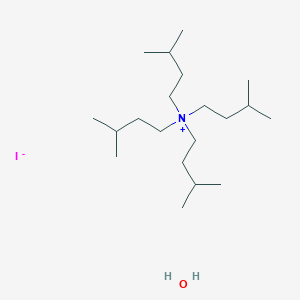

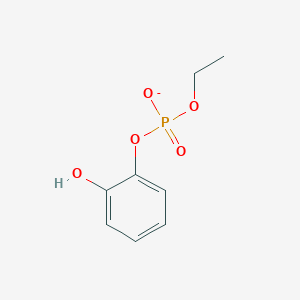
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)

